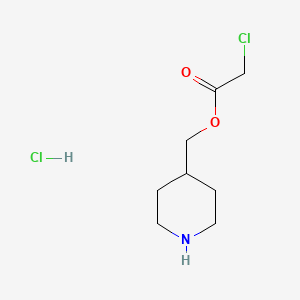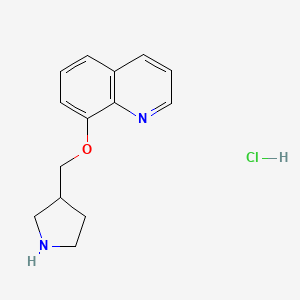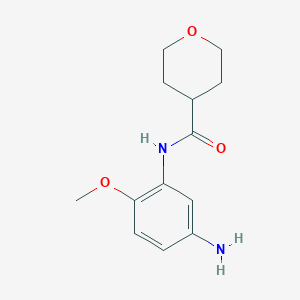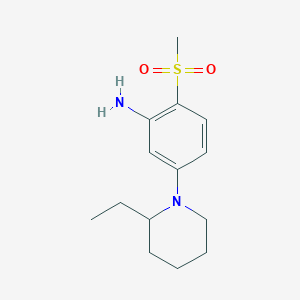
4-(2,2-Difluoroethoxy)phenol
Overview
Description
4-(2,2-Difluoroethoxy)phenol is a colorless to light yellow solid. It is also known as diflunisal phenol. It contains a total of 27 bonds, including 15 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic hydroxyl, 1 aliphatic ether, and 1 aromatic ether .
Molecular Structure Analysis
The molecular formula of 4-(2,2-Difluoroethoxy)phenol is C8H8F2O2. Its molecular weight is 174.14 g/mol. The structure includes a six-membered ring, an aromatic hydroxyl, and both aliphatic and aromatic ethers .Scientific Research Applications
Antioxidant Properties and Health Effects
4-(2,2-Difluoroethoxy)phenol, as a phenolic compound, contributes significantly to the antioxidant properties of various foods and beverages. These phenolic compounds are essential in the human diet due to their potential beneficial health effects, particularly their antioxidant activity. Their consumption may lower the risk of health disorders related to oxidative stress. Phenolic compounds also play a crucial role in extending the shelf-life of products by controlling rancidity development and maintaining nutritional quality (Shahidi & Ambigaipalan, 2015).
Adsorption and Environmental Applications
Activated carbon fibers (ACFs) are used for the adsorption of various phenols, including substituted phenols, from aqueous solutions. The adsorption capacities and mechanisms of these phenols are crucial for environmental cleanup processes. The study of adsorption kinetics and mechanisms provides insights into the potential environmental applications of phenolic compounds in wastewater treatment (Liu et al., 2010).
Chemical and Physical Properties
The O-H bond dissociation energies and proton affinities of substituted phenols, including 4-(2,2-Difluoroethoxy)phenol, have been studied extensively. Understanding these chemical properties is essential for various applications, including in organic chemistry and materials science. These properties influence the reactivity and stability of phenolic compounds in different environments (Chandra & Uchimaru, 2002).
Anticancer Properties
Phenolics in plants, including 4-(2,2-Difluoroethoxy)phenol, have garnered attention for their potent antioxidant properties and effects in preventing oxidative stress-associated diseases like cancer. Research in this area focuses on the identification and development of phenolic compounds from different plants for health and medical-related applications (Dai & Mumper, 2010).
Enzymatic Oxidation and Bioremediation
The role of phenol oxidizing enzymes in the bioremediation of phenolic pollutants, including 4-(2,2-Difluoroethoxy)phenol, is significant. The study of reaction products from enzyme-catalyzed oxidation of phenolic compounds is important for developing viable wastewater treatment technologies (Aitken et al., 1994).
properties
IUPAC Name |
4-(2,2-difluoroethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c9-8(10)5-12-7-3-1-6(11)2-4-7/h1-4,8,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVSQBFCDYPWNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696683 | |
| Record name | 4-(2,2-Difluoroethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-Difluoroethoxy)phenol | |
CAS RN |
1183003-98-6 | |
| Record name | 4-(2,2-Difluoroethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3-Hydroxybutyl)amino]-3-nitrobenzoic acid](/img/structure/B1395127.png)
![4-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395130.png)
![4-[3,4-Dihydro-1(2H)-quinolinyl]-3-(trifluoromethyl)aniline](/img/structure/B1395131.png)
![4-[Ethyl(2-hydroxyethyl)amino]-3-nitrobenzoic acid](/img/structure/B1395132.png)





![4-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1395141.png)
![4-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395142.png)


